8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl
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Overview
Description
8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its functional groups.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: Another similar compound with a different heteroatom in the bicyclic ring.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound also shares a similar core structure but has different substituents.
Uniqueness
8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO |
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Molecular Weight |
191.70 g/mol |
IUPAC Name |
2-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H/t7-,8+,9?; |
InChI Key |
STLPPJGBUCXYLY-VMNZFRLGSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2CCO.Cl |
Canonical SMILES |
C1CC2CNCC1C2CCO.Cl |
Origin of Product |
United States |
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